molecular formula C14H16N2O2 B2537719 1-methyl-2-morpholino-1H-indole-3-carbaldehyde CAS No. 861212-44-4

1-methyl-2-morpholino-1H-indole-3-carbaldehyde

Cat. No.: B2537719
CAS No.: 861212-44-4
M. Wt: 244.294
InChI Key: NHXLYFAZQBNRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-morpholino-1H-indole-3-carbaldehyde is a heterocyclic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives have been reported to have a significant impact on various types of cells and cellular processes . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Molecular Mechanism

Indole derivatives have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . They can undergo C–C and C–N coupling reactions and reductions easily .

Temporal Effects in Laboratory Settings

Indole derivatives are known for their stability and long-term effects on cellular function .

Dosage Effects in Animal Models

Indole derivatives have shown diverse biological activities, suggesting potential therapeutic possibilities .

Metabolic Pathways

Indole is an important heterocyclic system that provides the skeleton to many alkaloids obtained from plants .

Transport and Distribution

Indole derivatives are known to bind with high affinity to multiple receptors, suggesting they may be widely distributed within cells and tissues .

Subcellular Localization

Indole derivatives are known to bind with high affinity to multiple receptors, suggesting they may be localized in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-morpholino-1H-indole-3-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of 1-methylindole-3-carboxaldehyde with morpholine under specific reaction conditions. The reaction typically requires a base catalyst and is carried out in an organic solvent such as methanol or ethanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-morpholino-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Methyl-2-morpholino-1H-indole-3-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-morpholino-1H-indole-3-carbaldehyde is unique due to the presence of both a methyl group and a morpholino group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and industrial applications.

Biological Activity

1-Methyl-2-morpholino-1H-indole-3-carbaldehyde, a compound belonging to the indole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive examination of its biological activity, including antimicrobial and anticancer properties, along with synthesis methods, mechanisms of action, and relevant case studies.

Structure

The compound features a morpholino group attached to the indole structure, which is significant for its biological activity. The chemical formula is C_12H_14N_2O, and it has a molecular weight of 202.26 g/mol.

Synthesis

This compound can be synthesized through various methods, primarily involving the reaction of 1-methylindole with morpholine and subsequent formylation techniques. The detailed synthetic route typically includes:

  • Starting Material : 1-Methylindole.
  • Reagents : Morpholine, formaldehyde or equivalent carbonyl source.
  • Conditions : Reflux in an organic solvent such as ethanol or methanol.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria, revealing the following Minimum Inhibitory Concentrations (MIC):

PathogenMIC (µg/mL)
Staphylococcus aureus3.90
Escherichia coli>100
Candida albicans7.80

The compound showed significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), while demonstrating limited efficacy against E. coli .

Anticancer Activity

In vitro studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, it exhibited an IC50 value of approximately 20 µM against human breast cancer cells (MCF-7) .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It interacts with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

A recent study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus with an MIC significantly lower than many conventional antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Properties

Another investigation into its anticancer effects revealed that treatment with this compound led to a marked decrease in cell viability in MCF-7 cells after 48 hours of exposure, suggesting its utility in cancer therapy development .

Properties

IUPAC Name

1-methyl-2-morpholin-4-ylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-15-13-5-3-2-4-11(13)12(10-17)14(15)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXLYFAZQBNRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1N3CCOCC3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666641
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.